molecular formula C20H16ClN5O2 B2954234 1-(4-Chlorophenyl)-3-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)urea CAS No. 862811-96-9

1-(4-Chlorophenyl)-3-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)urea

Cat. No. B2954234
CAS RN: 862811-96-9
M. Wt: 393.83
InChI Key: LLUGLKBKELOIPJ-UHFFFAOYSA-N
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Description

The compound you mentioned contains several important structures: a chlorophenyl group, an imidazo[1,2-a]pyrimidine group, and a methoxyphenyl group, all connected by a urea linkage . These structures are common in many pharmaceutical compounds and materials science due to their wide range of applications .


Synthesis Analysis

The synthesis of such compounds often involves strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . The exact synthesis pathway would depend on the specific reactants and conditions used.


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The imidazo[1,2-a]pyrimidine is a fused bicyclic structure, which is a valuable heterocyclic scaffold in organic synthesis and pharmaceutical chemistry .


Chemical Reactions Analysis

The compound could undergo a variety of chemical reactions, depending on the conditions. For example, the imidazo[1,2-a]pyrimidine group can be functionalized through radical reactions, transition metal catalysis, metal-free oxidation, and photocatalysis strategies .

Scientific Research Applications

Synthesis and Biological Studies

Research has delved into the synthesis of complex molecules incorporating urea functionalities, highlighting their potential in biological applications. For instance, the synthesis and biological study of oxopyrimidines and thiopyrimidines derived from specific aldehyde compounds have been explored, demonstrating antimicrobial activities against both bacterial and fungal strains (Ladani et al., 2009). Similarly, studies on imidazole derivatives have been carried out, focusing on their reactivity and potential therapeutic applications, including their interaction with specific proteins, hinting at their utility in drug design and development (Hossain et al., 2018).

Antiproliferative Properties

A significant area of research has been the exploration of antiproliferative properties of compounds with similar structural motifs. A study demonstrated the synthesis of (imidazo[1,2-a]pyrazin-6-yl)ureas showing cytostatic activity against non-small cell lung cancer cell lines, suggesting the reactivation of mutant p53, a common target in cancer therapy (Bazin et al., 2016).

Antioxidant Activity

Additionally, the synthesis and antioxidant activity of new thiazole analogues containing urea, thiourea, and selenourea functionalities have been investigated. This study found that compounds with selenourea functionality exhibited potent antioxidant activities, suggesting their potential as new antioxidant agents (Reddy et al., 2015).

Antiulcer Agents

Research into the development of antiulcer agents has also been reported, with new imidazo[1,2-a]pyridines substituted at the 3-position synthesized as potential antisecretory and cytoprotective agents. Although not all compounds showed significant antisecretory activity, several demonstrated good cytoprotective properties, offering insights into their therapeutic potential (Starrett et al., 1989).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. Many compounds with these structures have the ability to bind with various biological systems .

Future Directions

The future directions for research on this compound could include exploring new synthesis methods, investigating its potential applications in pharmaceuticals or materials science, and studying its interactions with biological systems .

properties

IUPAC Name

1-(4-chlorophenyl)-3-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClN5O2/c1-28-18-8-3-13(17-12-26-10-2-9-22-19(26)24-17)11-16(18)25-20(27)23-15-6-4-14(21)5-7-15/h2-12H,1H3,(H2,23,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLUGLKBKELOIPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CN3C=CC=NC3=N2)NC(=O)NC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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